4,7-dimethyl-1H-indole
Overview
Description
4,7-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with diverse biological activities. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. In the case of 4,7-dimethyl-1H-indole, methyl groups are attached to the fourth and seventh positions of the indole framework. This substitution pattern can influence the chemical, physical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various substituents at specific positions on the indole ring. For instance, the synthesis of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles, which are structurally related to 4,7-dimethyl-1H-indole, requires 9-10 steps . This indicates that the synthesis of 4,7-dimethyl-1H-indole could also be multi-step and might involve careful planning to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 4,7-dimethyl-1H-indole is characterized by the presence of two methyl groups on the indole core. These groups can influence the molecule's electronic distribution and reactivity. The indole core itself is known for its aromaticity, which contributes to its stability and chemical behavior. The specific arrangement of atoms in 4,7-dimethyl-1H-indole would determine its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. The presence of methyl groups at the 4 and 7 positions could affect the reactivity of 4,7-dimethyl-1H-indole in electrophilic substitution reactions, potentially activating or deactivating the ring towards further functionalization. The biological evaluation of related compounds, such as 1-amino-substituted indoles, has shown that even small changes in substitution can significantly impact cytotoxic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-dimethyl-1H-indole would be influenced by its molecular structure. The methyl groups could affect the molecule's boiling point, melting point, solubility, and overall stability. The electronic effects of the methyl substituents could also impact the compound's acidity or basicity. While the provided papers do not directly discuss the physical and chemical properties of 4,7-dimethyl-1H-indole, they do suggest that the synthesis and biological evaluation of structurally related compounds are of interest due to their potential pharmacological activities .
Scientific Research Applications
Synthesis and Functionalization
4,7-dimethyl-1H-indole is a derivative of the indole nucleus, which is a key component in a vast array of biologically active compounds. Indoles have been extensively studied, and various methods for their synthesis and functionalization exist. Notably, palladium-catalyzed reactions have gained prominence due to their wide range of functionalities and applicability to complex molecules. Such synthesis methods can lead to fine chemicals, agrochemical, and pharmaceutical intermediates, enhancing the process's efficiency and reducing waste (Cacchi & Fabrizi, 2005).
Biologically Active Compounds
New derivatives of 2,3-dimethylindole, a close relative of 4,7-dimethyl-1H-indole, have been synthesized and show potential as biologically active compounds. These derivatives are synthesized through specific reactions influenced by redox potential and steric factors. The potential biological activities of these compounds include roles as enzyme inhibitors and agonists, highlighting their significance in pharmacological applications (Avdeenko, Konovalova, & Yakymenko, 2020).
Structural Analysis and Applications
Indole derivatives are of significant interest due to their diverse applications across various fields. Novel indole-based derivatives have been synthesized and characterized using spectroscopic and X-ray diffraction (XRD) studies. These compounds have potential applications in nonlinear optical (NLO) technologies, suggesting their utility in high-tech applications (Tariq et al., 2020).
Antimicrobial Activities
N-substituted indole derivatives have shown promising in vitro antimicrobial activities against new strains of bacteria and fungi. This suggests a potential for these compounds in the development of new antimicrobial drugs (Shaikh & Debebe, 2020).
Future Directions
properties
IUPAC Name |
4,7-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H-indole | |
CAS RN |
5621-17-0 | |
Record name | 4,7-Dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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